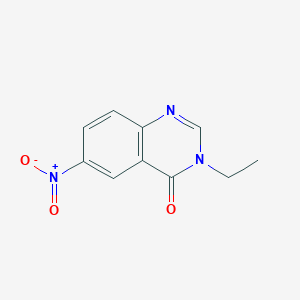

3-ethyl-6-nitroquinazolin-4(3H)-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethyl-6-nitroquinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-2-12-6-11-9-4-3-7(13(15)16)5-8(9)10(12)14/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHZIYFKMZBUQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C(C1=O)C=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Research Significance and Context of 3 Ethyl 6 Nitroquinazolin 4 3h One

Among the numerous quinazolinone derivatives, 3-ethyl-6-nitroquinazolin-4(3H)-one has attracted specific research interest. Its structure, featuring an ethyl group at the 3-position and a nitro group at the 6-position of the quinazolinone core, confers specific chemical properties that are under investigation.

The synthesis of this compound has been reported with high yields. tandfonline.comtandfonline.com Detailed characterization of the compound has been carried out using various analytical techniques. tandfonline.comtandfonline.com

| Property | Data | Reference |

| Molecular Formula | C₁₀H₉N₃O₃ | cymitquimica.combldpharm.com |

| Molecular Weight | 219.20 g/mol | cymitquimica.combldpharm.com |

| Appearance | Yellow solid | tandfonline.comtandfonline.com |

| Melting Point | 156°C | tandfonline.comtandfonline.com |

This table presents key physicochemical properties of this compound.

Research has explored the potential of this compound as a precursor for the synthesis of other complex molecules. For instance, it has been used to prepare 6-amino-3-ethylquinazolin-4(3H)-one. tandfonline.comtandfonline.com Furthermore, derivatives of 3-ethyl-6-nitroquinazolin-4-one have been investigated for their potential biological activities. One study reported that a derivative of 3-ethyl-6-nitroquinazolin-4-one displayed significant anticancer action. dovepress.com Another study highlighted the photodestructive capabilities of 6-nitro-quinazolinone, a related compound, against human melanoma cell lines when combined with UVA irradiation. nih.gov

A Look Back: the Historical Development of Quinazolinone Chemistry and Analogues

Established Synthetic Routes to the Quinazolinone Core

The quinazolinone ring is a bicyclic system composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. ontosight.ai Its synthesis is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. researchgate.net

Cyclization reactions are fundamental to forming the quinazolinone scaffold. These methods typically start with ortho-substituted benzene derivatives that already contain some of the necessary atoms for the second ring.

A primary and historic route involves the use of anthranilic acid and its derivatives (like 2-aminobenzamides or 2-aminobenzonitriles). nih.gov In what is known as the Niementowski reaction, anthranilic acid is condensed with amides or formamide (B127407), often accelerated by microwave irradiation, to form the quinazolinone ring. frontiersin.orgijprajournal.com Another common precursor is isatoic anhydride , which can undergo a one-pot, three-component reaction with an amine and an aldehyde to build the quinazolinone structure. arabjchem.orgresearchgate.net

The general mechanism for these cyclizations involves an initial acylation or condensation at the amino group of the precursor, followed by an intramolecular ring-closing step (cyclization) to form the heterocyclic ring, often concluding with a dehydration or oxidation step to yield the final aromatic quinazolinone system. researchgate.netbohrium.com

Condensation reactions are a key strategy for assembling the quinazolinone ring system. ontosight.ai These reactions build the ring by forming new carbon-nitrogen bonds, often in a sequential or one-pot manner. A prevalent method involves the condensation of an anthranilamide (2-aminobenzamide) with an aldehyde. arabjchem.orgscispace.com This reaction typically proceeds through the formation of an imine intermediate, which then undergoes intramolecular cyclization to form a dihydroquinazolinone. rsc.org Subsequent oxidation yields the aromatic quinazolinone. researchgate.net

Another significant condensation approach is the reaction between 2-aminobenzonitriles and aldehydes or orthoesters. frontiersin.orgorganic-chemistry.org For example, 2-aminobenzonitriles can react with triethyl orthoformate and a boronic acid in a palladium-catalyzed cascade reaction to produce 4-substituted quinazolines. organic-chemistry.org These methods are valued for their ability to introduce a variety of substituents at the 2-position of the quinazolinone core. researchgate.net

Specific Synthesis of 3-Ethyl-6-nitroquinazolin-4(3H)-one

The synthesis of the title compound, this compound, has been explicitly detailed in scientific literature, often as a crucial intermediate for more complex molecules. tandfonline.comtandfonline.com

The direct synthesis of this compound is typically achieved through the N-alkylation of a pre-formed 6-nitroquinazolin-4(3H)-one precursor. tandfonline.com

A common pathway involves the following steps:

Synthesis of 6-nitroquinazolin-4(3H)-one : This precursor can be prepared by the nitration of quinazolin-4(3H)-one or through methods starting from 5-nitroanthranilic acid derivatives. researchgate.netresearchgate.net For instance, reacting 2-amino-5-nitrobenzoic acid with formamide or using 5-nitroanthranilonitrile are viable routes. researchgate.net

Ethylaton at the N3 Position : The 6-nitroquinazolin-4(3H)-one is then reacted with an ethylating agent, such as ethyl iodide (CH₃CH₂I), in the presence of a base. chemicalbook.com A frequently used combination is cesium carbonate (Cs₂CO₃) as the base in a solvent like dimethylformamide (DMF). chemicalbook.com The base deprotonates the nitrogen at the 3-position, creating a nucleophile that attacks the ethyl iodide, resulting in the formation of this compound. tandfonline.comchemicalbook.com

An alternative approach could involve the nitration of 3-ethylquinazolin-4(3H)-one, though direct ethylation of the nitro-substituted precursor is well-documented. tandfonline.com

A reported synthesis provided the following characterization data for the final compound:

Appearance : Yellow solid tandfonline.comtandfonline.com

Melting Point : 156°C tandfonline.comtandfonline.com

Molecular Formula : C₁₀H₉N₃O₃ tandfonline.comcymitquimica.com

Molecular Weight : 219.06 g/mol tandfonline.com

Optimizing the synthesis of quinazolinones, including the title compound, is crucial for improving efficiency and product output. For the ethylation step, key factors include the choice of base, solvent, temperature, and reaction time.

For similar N-alkylation reactions, bases like cesium carbonate have proven effective. chemicalbook.com The reaction is typically conducted at room temperature for a few hours. chemicalbook.com In one specific preparation of this compound from its precursor, a high yield of 98% was reported. tandfonline.comtandfonline.com

For the synthesis of the 6-nitroquinazolin-4(3H)-one precursor itself, optimization studies have identified that factors like temperature and reaction time are critical. For example, during the nitration of 3,4-dihydroquinazolin-4-one, a temperature of 40°C and a reaction time of 4.5 hours were found to be optimal to maximize the yield of the desired mononitro product and minimize the formation of dinitro byproducts. researchgate.net

The table below summarizes a typical, high-yielding synthesis for the final ethylation step.

Table 1: Synthesis of this compound

| Precursor | Reagents | Solvent | Reported Yield | Reference |

|---|---|---|---|---|

| 6-Nitroquinazolin-4(3H)-one | Ethyl Iodide, Cesium Carbonate | Dimethylformamide (DMF) | 98% | tandfonline.comtandfonline.com |

Advanced and Green Chemistry Approaches in Quinazolinone Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinazolinones to reduce environmental impact, improve efficiency, and lower costs. tandfonline.comresearchgate.net These advanced methods often involve alternative energy sources and environmentally benign solvents and catalysts. sifisheriessciences.com

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often increasing product yields compared to conventional heating methods. frontiersin.orgresearchgate.netnih.gov It has been successfully applied to various quinazolinone syntheses, including the Niementowski reaction and one-pot condensations. frontiersin.orgijprajournal.com For instance, the reaction of anthranilamide with aldehydes can be completed in minutes under microwave irradiation, often without a solvent. scispace.com

Ultrasound-Assisted Synthesis : Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient pathway. researchgate.net Ultrasound-assisted synthesis can promote reactions at ambient temperature and pressure, sometimes eliminating the need for a catalyst. rsc.orgrsc.org The condensation of o-aminobenzamides and aldehydes to form quinazolinones has been achieved in just 15 minutes using this technique. rsc.orgrsc.org

Green Solvents and Catalysts : There is a growing trend to replace volatile organic solvents with greener alternatives like water or deep eutectic solvents (DES). tandfonline.comfrontiersin.org Furthermore, the use of biocatalysts, such as lemon juice, or inexpensive and less toxic metal catalysts like iron has been explored. sifisheriessciences.comrsc.org Catalyst-free methods, promoted by grinding or ultrasound, are also gaining prominence, aligning with the goals of sustainable chemistry. sifisheriessciences.comfrontiersin.org

These modern approaches not only make the synthesis of quinazolinones more efficient but also significantly more sustainable. researchgate.net

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly reduced reaction times compared to conventional heating. The synthesis of the quinazolinone skeleton is well-suited to this technology. A common approach involves the Niementowski condensation, where anthranilic acids or their derivatives react with amides.

For instance, the synthesis of the 3-cyclopropyl-6-nitroquinazolin-4(3H)-one, a close analog of the title compound, is efficiently achieved through a microwave-assisted multi-component reaction. nih.gov This procedure starts with 5-nitroanthranilic acid, which is first treated with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) in DMF under microwave irradiation at 100°C. The resulting intermediate is then reacted in the same pot with an amine (e.g., cyclopropylamine) in the presence of acetic acid, again under microwave heating, to yield the N-substituted nitroquinazolinone. nih.gov This method highlights the potential for rapid, one-pot synthesis of the core structure.

Another relevant microwave-assisted strategy involves the cyclocondensation of 2-aminobenzamides with orthoesters or aldehydes. nih.gov For example, a 6,7-disubstituted quinazolin-4(3H)-one was prepared in 87% yield from the corresponding 2-aminobenzamide (B116534) and formamide with a catalytic amount of acetic acid under microwave irradiation (300 W) for just 5 minutes. nih.gov This contrasts sharply with the 5 hours of conventional heating at 190°C required for the same transformation. nih.gov Such protocols are readily adaptable for the synthesis of this compound by selecting the appropriate substituted anthranilic acid and ethylamine (B1201723).

Table 1: Comparison of Conventional vs. Microwave-Assisted Quinazolinone Synthesis

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | 5 hours | 5 minutes | nih.gov |

| Temperature | 190°C | 150°C | nih.gov |

| Yield | Not specified | 87% | nih.gov |

| Notes | Niementowski Reaction | Acid-catalyzed condensation | nih.gov |

Application of Deep Eutectic Solvents

Deep eutectic solvents (DESs) represent a class of green, biodegradable, and low-cost solvents that can also act as catalysts. mdpi.comtandfonline.com They are typically formed by mixing a hydrogen bond acceptor, like choline (B1196258) chloride, with a hydrogen bond donor, such as urea (B33335) or tartaric acid. tandfonline.comnih.gov Their application in quinazolinone synthesis aligns with the principles of green chemistry.

The synthesis of 3-substituted-quinazolin-4(3H)-ones has been successfully carried out in DESs. tandfonline.com In one method, 2-methyl-3-substituted-quinazolin-4(3H)-ones were synthesized in a two-step reaction using a choline chloride:urea (1:2) DES. mdpi.comtandfonline.com The reaction involves heating anthranilic acid, acetic anhydride, and an amine in the DES at 80°C. tandfonline.com This approach avoids the use of volatile and toxic organic solvents.

Research has shown that for certain quinazolinone syntheses, DESs are particularly effective media, sometimes proving superior to microwave-assisted synthesis performed without a solvent. tandfonline.com For example, the synthesis of 2-mercaptoquinazolin-4(3H)-ones showed significantly higher yields when conducted with stirring or ultrasonication in a choline chloride:urea DES compared to microwave-induced synthesis. mdpi.com These findings underscore the potential of DESs to serve as efficient and environmentally benign media for the construction of the this compound scaffold.

Table 2: Examples of Deep Eutectic Solvents in Heterocyclic Synthesis

| Hydrogen Bond Acceptor | Hydrogen Bond Donor | Molar Ratio | Application | Reference |

|---|---|---|---|---|

| Choline Chloride | Urea | 1:2 | Synthesis of quinazolinones | mdpi.comtandfonline.comorgchemres.org |

| Choline Chloride | L-(+)-Tartaric Acid | Not specified | Synthesis of bis-quinazolinones | nih.gov |

| Choline Chloride | Lactic Acid | Not specified | Synthesis of bis-quinazolinones | nih.gov |

| Choline Chloride | Oxalic Acid | Not specified | Synthesis of bis-quinazolinones | nih.gov |

Derivatization Strategies of the this compound Scaffold

The this compound molecule is a versatile scaffold amenable to a wide range of chemical modifications. These derivatizations are crucial for tuning its chemical properties and are typically focused on three key positions: the N3-substituent, the C2-position, and the 6-nitro group.

Functionalization at the N3 Position with Alkyl Chains

The ethyl group at the N3 position is introduced during the primary synthesis of the quinazolinone ring. This is typically achieved by using ethylamine as a reactant in the cyclization step. tandfonline.com The versatility of this position allows for the introduction of various other alkyl or arylalkyl groups. For example, by substituting ethylamine with benzylamine (B48309) under similar reaction conditions, 3-benzyl-6-nitroquinazolin-4(3H)-one can be synthesized in high yield (85%). tandfonline.com This demonstrates the straightforward strategy of varying the primary amine reactant to achieve diverse N3-functionalization. Alkylation of the pre-formed quinazolinone N-H bond is another route, though it can sometimes lead to mixtures of N- and O-alkylated products. researchgate.net

Table 3: N3-Substituted 6-Nitroquinazolin-4(3H)-one Derivatives

| N3-Substituent | Precursor Amine | Yield | Reference |

|---|---|---|---|

| Ethyl | Ethylamine | 98% | tandfonline.comtandfonline.com |

| Benzyl | Benzylamine | 85% | tandfonline.comtandfonline.com |

| Cyclopropyl | Cyclopropylamine | 85% | nih.gov |

Modifications and Substitutions at the C2 Position

The C2 position of the quinazolinone ring is a prime site for introducing structural diversity. A key intermediate for C2 functionalization is 2-chloromethyl-6-nitroquinazolin-4(3H)-one, which can be prepared from 5-nitroanthranilic acid. nih.gov The chloromethyl group serves as a versatile handle for subsequent nucleophilic substitution reactions, allowing for the attachment of a wide array of functional groups.

Another strategy involves building the C2 substituent during the ring-forming reaction. For instance, reacting 2-azido-5-nitrobenzonitrile (B6189016) with propanal and benzylamine leads to the formation of 3-benzyl-2-ethyl-6-nitro-quinazolin-4(3H)-imine, which can be subsequently hydrolyzed to the corresponding quinazolinone. Furthermore, modifications can introduce thioether linkages. The synthesis of quinazolin-4(3H)-ones bearing a urea functionality at the C2 position has been reported, proceeding through a 2-thioethyl intermediate. dovepress.com

Transformations of the 6-Nitro Group

The 6-nitro group is a synthetically valuable functional group that can be readily transformed into other substituents, most commonly an amino group. The reduction of this compound to 6-amino-3-ethylquinazolin-4(3H)-one is a high-yielding transformation (95%) and serves as a pivotal step for further derivatization. tandfonline.comtandfonline.com This reduction can be achieved using various reagents, including ammonium (B1175870) formate (B1220265) with a palladium on carbon (Pd/C) catalyst under microwave irradiation or a combination of nickel(II) chloride and sodium borohydride (B1222165) (NaBH₄). nih.govscholaris.ca

The resulting 6-amino group opens up a new avenue for functionalization. For example, it can undergo electrophilic substitution reactions. Bromination of 6-amino-3-ethylquinazolin-4(3H)-one with bromine in acetic acid selectively introduces a bromine atom at the C5 position, affording 6-amino-5-bromo-3-ethylquinazolin-4(3H)-one in 93% yield. tandfonline.com This highlights how the initial nitro group can be used as a strategic precursor to enable further, regioselective modifications of the benzene ring portion of the scaffold.

Advanced Spectroscopic Characterization

Spectroscopic data provides the foundational evidence for the structure of this compound. High-resolution NMR, IR, and mass spectrometry data collectively confirm the assigned structure.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. For this compound, the spectra were recorded in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz spectrometer. tandfonline.com

¹H NMR Analysis: The proton NMR spectrum displays distinct signals corresponding to the ethyl group and the aromatic protons of the quinazolinone core. tandfonline.com A triplet at 1.47 ppm and a quartet at 4.12 ppm are characteristic of an ethyl group attached to a nitrogen atom. tandfonline.com The aromatic region shows three signals: a doublet at 7.84 ppm (H₈), a doublet of doublets at 8.54 ppm (H₇), and a doublet at 9.18 ppm (H₅), which confirm the substitution pattern on the benzene ring. tandfonline.com A singlet at 8.19 ppm is assigned to the proton at the 2-position (H₂). tandfonline.com

¹³C NMR Analysis: The ¹³C NMR spectrum further supports the structure, showing a total of 10 carbon signals as expected. tandfonline.com The ethyl group carbons appear at 14.81 (CH₃) and 42.63 (CH₂) ppm. tandfonline.com The spectrum also shows signals for the aromatic carbons and the carbonyl carbon at 159.84 ppm. tandfonline.com The carbons of the nitro-substituted ring and the pyrimidinone ring are observed within the range of 122.39 to 152.20 ppm. tandfonline.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound tandfonline.com

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) | |

|---|---|---|

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm |

| 1.47 (t, J = 7.2 Hz, 3H) | CH₃ | 14.81 |

| 4.12 (q, J = 7.2 Hz, 2H) | CH₂ | 42.63 |

| 7.84 (d, J = 8.8 Hz, 1H) | H₈ | 122.39 |

| 8.19 (s, 1H) | H₂ | 123.39 |

| 8.54 (dd, J = 8.8, 2.8 Hz, 1H) | H₇ | 128.20 |

| 9.18 (d, J = 2.8 Hz, 1H) | H₅ | 129.15 |

| 146.00 | ||

| 149.16 | ||

| 152.20 |

Note: Data sourced from a study by Alexandre et al. tandfonline.com

Infrared spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound, recorded using a KBr pellet, shows several characteristic absorption bands. tandfonline.com

The most prominent peaks include a strong absorption at 1681 cm⁻¹, which is indicative of the C=O (amide carbonyl) stretching vibration within the quinazolinone ring. tandfonline.com The presence of the nitro (NO₂) group is confirmed by strong absorptions at 1519 cm⁻¹ and 1337 cm⁻¹ corresponding to asymmetric and symmetric stretching vibrations, respectively. tandfonline.com Aromatic C-H stretching is observed at 3093 cm⁻¹, while aliphatic C-H stretching from the ethyl group appears at 2917 cm⁻¹. tandfonline.com The bands at 1606 and 1481 cm⁻¹ are attributed to C=C and C=N stretching vibrations within the aromatic and heterocyclic rings. tandfonline.com

Table 2: Key IR Absorption Bands for this compound tandfonline.com

| Frequency (νₘₐₓ, cm⁻¹) | Functional Group Assignment |

|---|---|

| 3093 | Aromatic C-H Stretch |

| 2917 | Aliphatic C-H Stretch |

| 1681 | C=O (Amide Carbonyl) Stretch |

| 1606 | C=C / C=N Stretch |

| 1519 | Asymmetric NO₂ Stretch |

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight. High-Resolution Mass Spectrometry (HRMS) measures this value with very high accuracy, which can be used to confirm the elemental composition.

The HRMS data for this compound shows a molecular ion peak (M⁺) at m/z 219.0641. tandfonline.comtandfonline.com This experimentally determined value is in excellent agreement with the calculated theoretical mass of 219.0644 for the molecular formula C₁₀H₉N₃O₃, further validating the compound's identity and structure. tandfonline.comtandfonline.com

Table 3: HRMS Data for this compound tandfonline.comtandfonline.com

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₉N₃O₃ |

| Calculated Mass (M⁺) | 219.0644 |

| Found Mass (M⁺) | 219.0641 |

X-ray Crystallographic Studies of Related Quinazolinone Structures

While specific X-ray crystallographic data for this compound is not available in the reviewed literature, analysis of closely related substituted quinazolinone structures provides valuable insights into the likely solid-state conformation, geometry, and intermolecular interactions that characterize this class of compounds.

X-ray diffraction studies on various substituted quinazolinones reveal that the molecules are often non-planar. mdpi.comrsc.org The degree of planarity can be influenced by the nature and position of substituents on the quinazolinone core and any attached phenyl rings. For instance, in several 3-phenyl-quinazolinone derivatives, the phenyl ring is significantly twisted out of the plane of the quinazolinone moiety, with dihedral angles ranging from approximately 56° to 89°. mdpi.comrsc.org This twisting is often a result of steric hindrance between substituents. rsc.org

In some cases, the conformation can be described as a "propeller-like" or "hairpin" shape, particularly in chiral derivatives. mdpi.comnih.gov The specific conformation adopted in the solid state is a balance between intramolecular steric effects and the optimization of intermolecular packing forces. nih.gov For this compound, it can be inferred that the quinazolinone ring system itself would be largely planar, but the ethyl group would introduce some conformational flexibility.

The crystal packing of substituted quinazolinones is typically governed by a network of weak intermolecular interactions. mdpi.com Hydrogen bonding is a dominant feature, with C–H···O and N–H···O interactions being particularly common. mdpi.comrsc.org In quinazolinones that are unsubstituted at the N3 position, molecules often form dimers through pairs of N–H···O hydrogen bonds. acs.org For N3-substituted derivatives like the title compound, C–H···O interactions involving the carbonyl oxygen and aromatic or aliphatic C-H donors are crucial for stabilizing the crystal lattice. mdpi.com

Tautomerism and Conformational Flexibility Investigations

Tautomerism:

Quinazolin-4(3H)-ones are capable of exhibiting keto-enol tautomerism. In the case of this compound, this would involve an equilibrium between the predominant amide form (keto form) and the iminol form (enol form).

The amide tautomer is the generally accepted and more stable form for 4(3H)-quinazolinones. Spectroscopic data for this compound strongly supports the predominance of the keto form in solution. The presence of a carbonyl group (C=O) is clearly indicated by a characteristic absorption band in the infrared (IR) spectrum around 1681 cm⁻¹. tandfonline.com Furthermore, the ¹³C-NMR spectrum shows a resonance for the C-4 carbon at approximately 159.84 ppm, which is consistent with a carbonyl carbon and not the C-O single bond of an enol. tandfonline.com

While the keto form is dominant, the existence of the enol tautomer in small quantities or under specific conditions cannot be entirely ruled out. Studies on related quinazolinone systems have shown that the tautomeric equilibrium can be influenced by factors such as solvent polarity and pH. For instance, in a study on 6-nitro-7-tosylquinazolin-4(3H)-one, both the NH (amide) and OH (iminol) forms were observed in ¹H-NMR, indicating a tautomeric equilibrium. mdpi.com

Table 1: Spectroscopic Data Supporting the Keto Form of this compound

| Spectroscopic Technique | Key Observation | Interpretation |

|---|---|---|

| Infrared (IR) Spectroscopy | Strong absorption at ~1681 cm⁻¹ tandfonline.com | Characteristic of a C=O stretch, indicating the presence of the keto form. |

Conformational Flexibility:

The primary source of conformational flexibility in this compound arises from the rotation around the single bonds, particularly the N³-C(ethyl) bond.

Rotation around the N³-C(ethyl) bond is expected to have a relatively low energy barrier, allowing for free rotation at room temperature. This rotation would lead to different spatial orientations of the ethyl group relative to the quinazolinone ring system. While this rotation is generally fast on the NMR timescale, leading to averaged signals, significant steric hindrance could potentially lead to preferred conformations.

In related systems, such as 3-aryl-4(3H)-quinazolinones, the rotation around the N-C aryl bond is known to be highly hindered, leading to the phenomenon of atropisomerism where rotational isomers can be isolated. cdnsciencepub.comcdnsciencepub.comnih.gov While the ethyl group is significantly smaller than an aryl group, the principle of restricted rotation due to steric interactions with the carbonyl at C-4 and the substituent at C-5 (in this case, a hydrogen) is a relevant consideration. However, for an N-ethyl substituent, the energy barrier to rotation is expected to be much lower than for an N-aryl group.

Computational studies on related N-substituted quinazolinones have been used to calculate the rotational barriers around the N-C bond, providing insight into the conformational preferences of these molecules. nih.govresearchgate.net For this compound, it is reasonable to assume that while multiple conformations exist due to the rotation of the ethyl group, the energy differences between them are likely to be small.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-Nitro-7-tosylquinazolin-4(3H)-one |

Computational and Theoretical Chemistry Studies of 3 Ethyl 6 Nitroquinazolin 4 3h One and Its Analogues

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of molecules like 3-ethyl-6-nitroquinazolin-4(3H)-one. These methods, ranging from semi-empirical to ab initio, provide insights into the distribution of electrons within the molecule, which governs its reactivity and interactions. unige.chaps.org

For quinazolinone derivatives, Density Functional Theory (DFT) is a commonly employed method for electronic structure analysis. mdpi.com These calculations can determine key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Studies on related nitro-substituted quinazolinones have shown that the nitro group significantly influences the electronic properties by withdrawing electron density from the quinazolinone ring system. nih.govresearchgate.net This electron-withdrawing effect can impact the molecule's ability to participate in various chemical reactions and interactions.

Molecular Modeling and Geometry Optimization of the Compound

Molecular modeling and geometry optimization are essential steps in computational chemistry to determine the most stable three-dimensional conformation of a molecule. arxiv.org For this compound, these studies involve using computational software to find the arrangement of atoms that corresponds to a minimum energy state.

The process typically starts with a 2D sketch of the molecule, which is then converted into a 3D structure. This initial structure is then subjected to geometry optimization using various algorithms, such as those based on classical mechanics (molecular mechanics) or quantum mechanics (e.g., DFT). mdpi.com The resulting optimized geometry provides information about bond lengths, bond angles, and dihedral angles.

In Silico Prediction of Molecular Parameters (e.g., TPSA, LogP, Rotatable Bonds)

In silico tools are widely used to predict the pharmacokinetic properties and drug-likeness of compounds. actascientific.comasianpubs.org For this compound and its analogues, several key molecular parameters are calculated to assess their potential as drug candidates.

Topological Polar Surface Area (TPSA) is a descriptor that correlates with passive molecular transport through membranes and is often used to predict oral bioavailability. A higher TPSA is generally associated with lower membrane permeability.

LogP , the logarithm of the partition coefficient between n-octanol and water, is a measure of a molecule's lipophilicity. This parameter is critical for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

The number of rotatable bonds influences conformational flexibility. A higher number of rotatable bonds can negatively impact oral bioavailability.

Several online tools and software packages, such as SwissADME, are available to perform these calculations. actascientific.comasianpubs.org Studies on various quinazolinone derivatives have utilized these tools to predict their ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. actascientific.comasianpubs.org

Table 1: Predicted Molecular Parameters for this compound

| Parameter | Predicted Value |

| Molecular Weight ( g/mol ) | 219.19 |

| TPSA (Ų) | 71.99 |

| LogP | 1.55 |

| Number of Rotatable Bonds | 2 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 0 |

Note: These values are estimations from computational models and may vary slightly between different prediction software.

Molecular Dynamics Simulations of Compound Behavior

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and interactions at an atomic level.

For this compound, MD simulations can be used to study its stability, flexibility, and interactions with a solvent or a biological target like a protein. nih.gov By simulating the compound in an aqueous environment, for instance, one can observe how it interacts with water molecules and what conformations it preferentially adopts.

When a compound is docked into the active site of a protein, MD simulations can be used to assess the stability of the protein-ligand complex. researchgate.netarabjchem.org The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms are often analyzed to understand the stability and flexibility of the complex over the simulation time. researchgate.net

Computational Docking Studies for Investigating Molecular Recognition with Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. brieflands.comcardiff.ac.uk It is extensively used in drug design to predict the binding mode and affinity of a small molecule ligand, such as a this compound analogue, to the active site of a target protein. brieflands.com

The process involves placing the ligand in various orientations and conformations within the protein's binding site and scoring these poses based on a scoring function that estimates the binding energy. The results can provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

Studies on quinazolinone derivatives have employed molecular docking to investigate their interactions with various biological targets, including enzymes and receptors. rsc.orgresearchgate.net For example, docking studies have been used to explore the binding of quinazolinone analogues to the active sites of kinases, which are important targets in cancer therapy. nih.gov The binding affinities, often expressed as a docking score in kcal/mol, can help in ranking and prioritizing compounds for further experimental testing.

Predictive In Silico Profiling of Quinazolinone Derivatives

In silico profiling involves using computational methods to predict a wide range of properties for a molecule, including its biological activities, pharmacokinetic properties, and potential toxicities. actascientific.comnih.gov This approach allows for the rapid screening of large libraries of virtual or synthesized compounds. nih.gov

For quinazolinone derivatives, predictive in silico profiling can help in identifying promising candidates and flagging potential liabilities early in the drug discovery process. actascientific.combenthamdirect.com This can involve the use of Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of compounds with their biological activity. rsc.org

Chemical Reactivity and Mechanistic Investigations of 3 Ethyl 6 Nitroquinazolin 4 3h One

Chemical Transformations of the Nitro Group

The nitro group at the 6-position of the quinazolinone ring is a key functional group that can undergo various chemical transformations, most notably reduction to an amino group. This conversion is a critical step in the synthesis of various derivatives with potential biological activities.

The reduction of the nitro group in 3-ethyl-6-nitroquinazolin-4(3H)-one (Compound 3 ) to 6-amino-3-ethylquinazolin-4(3H)-one (Compound 7 ) can be achieved with high yield using reagents such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in a suitable solvent like methanol. jst.go.jptandfonline.com This transformation is a common strategy in medicinal chemistry to introduce an amino group that can be further functionalized. For instance, the resulting 6-amino derivative can undergo reactions like bromination to yield compounds such as 6-amino-5-bromo-3-ethylquinazolin-4(3H)-one. tandfonline.com

Other reducing agents have also been employed for the reduction of the nitro group in related quinazolinone systems. These include sodium dithionite (B78146) and catalytic hydrogenation using palladium on carbon (Pd/C). jst.go.jpnih.gov The choice of reducing agent can sometimes be critical to avoid the cleavage of other functional groups present in the molecule. For example, while SnCl₂·2H₂O is effective, it has been observed to cause the breakage of an acetyl group in a different part of a related quinazolinone derivative. jst.go.jp

The transformation from a nitro to an amino group significantly alters the electronic properties of the quinazolinone ring, which can in turn influence its biological activity. The amino group can act as a key pharmacophore or as a handle for further synthetic modifications.

Table 1: Key Transformations and Reagents

| Starting Material | Product | Reagent(s) | Reference(s) |

| This compound | 6-Amino-3-ethylquinazolin-4(3H)-one | SnCl₂·2H₂O, Methanol | jst.go.jptandfonline.com |

| 6-Nitroquinazolin-4(3H)-one derivatives | 6-Aminoquinazolin-4(3H)-one derivatives | Sodium dithionite | nih.gov |

| 6-Nitroquinazolin-4(3H)-one derivatives | 6-Aminoquinazolin-4(3H)-one derivatives | H₂, Pd/C | jst.go.jp |

Photochemical Reactivity of 6-Nitro-Quinazolin-4(3H)-one Derivatives

The photochemical behavior of nitroaromatic compounds is a well-established area of study, and 6-nitro-quinazolin-4(3H)-one derivatives are no exception. Their ability to absorb light and undergo subsequent chemical reactions has implications for their potential applications and stability.

Mechanisms of DNA Photocleaving Activity

While specific studies on the DNA photocleaving activity of this compound are not extensively detailed in the provided context, the general class of nitroquinazolinones has been investigated for such properties. The mechanism often involves the photo-excited state of the nitroaromatic compound interacting with DNA, leading to strand scission. This can occur through direct interaction or, more commonly, through the generation of reactive species.

Generation and Role of Reactive Oxygen Species (ROS)

A key aspect of the photochemical reactivity of many nitroaromatic compounds is the generation of reactive oxygen species (ROS) upon irradiation. The excited state of the nitro compound can transfer energy to molecular oxygen, leading to the formation of singlet oxygen (¹O₂), or it can undergo electron transfer processes to produce superoxide (B77818) anion radicals (O₂⁻). These ROS are highly reactive and can damage biological macromolecules like DNA, which is often the basis for the observed photocleaving activity. The specific types and quantities of ROS generated would depend on the exact structure of the quinazolinone derivative and the irradiation conditions.

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of quinazolinone derivatives is an important consideration, particularly for their potential use in biological systems or as pharmaceuticals. The quinazolinone ring itself is generally stable, but the presence of substituents can influence its susceptibility to hydrolysis.

The stability of the quinazolinone core is crucial for maintaining the structural integrity and, consequently, the biological activity of the molecule. Degradation pathways would likely involve the hydrolysis of the amide bond within the quinazolinone ring, leading to the opening of the heterocyclic ring. The rate of such degradation would be dependent on factors such as pH and temperature.

Stability of Quinazolinone Solutions in Diverse Solvent Systems

The stability of this compound in various solvents is a critical parameter for its synthesis, purification, and formulation. The choice of solvent can influence not only the solubility but also the long-term stability of the compound.

Time-Dependent Optical Absorption Studies

Time-dependent optical absorption studies, often conducted using UV-Vis spectroscopy, are a valuable tool for assessing the stability of a compound in solution. By monitoring the changes in the absorption spectrum over time, one can detect any degradation of the compound or its reaction with the solvent. For this compound, such studies would reveal its stability in different solvent systems, providing insights into optimal storage conditions and suitable solvents for various applications. While specific time-dependent optical absorption data for this exact compound is not provided, the general methodology is a standard approach in chemical analysis.

Influence of Environmental Factors on Solution Stability

The stability of this compound in solution is a critical parameter for its handling, storage, and application in various chemical and biological studies. While specific data on the environmental stability of this compound is limited, studies on closely related quinazoline (B50416) derivatives provide significant insights into its expected behavior under different environmental conditions, including solvent, temperature, and light exposure.

Research on analogous compounds, such as 3-[2-(dimethylamino)ethyl]-6-nitroquinazolin-4(3H)-one (BG1188), 3-[3-(dimethylamino)propyl]-6-nitroquinazolin-4(3H)-one (BG1189), and 6-nitro-3-[2-(pyrrolidin-1-yl)ethyl]quinazolin-4(3H)-one (BG1190), has demonstrated that the quinazoline scaffold can exhibit high stability under specific conditions. researchgate.netnih.gov

A study utilizing UV-Vis absorption spectroscopy to monitor the stability of aqueous and dimethyl sulfoxide (B87167) (DMSO) solutions of BG1189 and BG1190 revealed that the compounds' stability is influenced by the choice of solvent and storage temperature. nih.gov Aqueous solutions of these quinazoline derivatives generally exhibit greater stability compared to their DMSO counterparts. nih.gov For instance, aqueous solutions of both BG1189 and BG1190 were found to be stable for up to 624 hours when stored in the dark at 22°C. nih.gov In contrast, the stability of the DMSO solutions was shorter, with BG1189 being stable for 552 hours and BG1190 for only 216 hours under the same conditions. nih.gov

Temperature also plays a crucial role in the stability of these compounds. A comparative analysis of solutions stored at 4°C, 22°C, and 37°C indicated that room temperature (22°C) was the optimal storage condition for maintaining the stability of BG1189 solutions. nih.gov

Furthermore, photostability is a significant consideration for nitro-substituted aromatic compounds. Studies on 6-nitro-quinazolinone have shown that it can undergo photodegradation upon exposure to UVA irradiation. nih.gov This suggests that this compound is likely susceptible to light-induced degradation, and therefore, solutions should be protected from light to ensure their integrity. The photodegradation process for some quinazolinone derivatives has been linked to the generation of reactive oxygen species. nih.gov

The following table summarizes the stability of related quinazoline derivatives under various environmental conditions, providing a predictive framework for the stability of this compound.

| Compound | Solvent | Temperature | Light Condition | Observed Stability |

| BG1189 (3-[3-(dimethylamino)propyl]-6-nitroquinazolin-4(3H)-one) | Water | 22°C | Dark | Stable for 624 hours nih.gov |

| BG1189 (3-[3-(dimethylamino)propyl]-6-nitroquinazolin-4(3H)-one) | DMSO | 22°C | Dark | Stable for 552 hours nih.gov |

| BG1190 (6-nitro-3-[2-(pyrrolidin-1-yl)ethyl]quinazolin-4(3H)-one) | Water | 22°C | Dark | Stable for 624 hours nih.gov |

| BG1190 (6-nitro-3-[2-(pyrrolidin-1-yl)ethyl]quinazolin-4(3H)-one) | DMSO | 22°C | Dark | Stable for 216 hours nih.gov |

| BG1189 (3-[3-(dimethylamino)propyl]-6-nitroquinazolin-4(3H)-one) | Not Specified | 4°C, 22°C, 37°C | Not Specified | Most stable at 22°C nih.gov |

| 6-Nitro-quinazolinone | Not Specified | Not Specified | UVA Irradiation | Undergoes photodegradation nih.gov |

These findings underscore the importance of carefully controlling environmental factors to maintain the chemical integrity of this compound in solution. For optimal stability, it is recommended that solutions be prepared in water, stored at room temperature, and protected from light.

Structure Activity Relationship Sar and Molecular Design Principles for 3 Ethyl 6 Nitroquinazolin 4 3h One Derivatives

Impact of N3-Ethyl Substitution on Chemical and Molecular Properties

Research on various quinazolinone derivatives has shown that the nature of the substituent at the N3 position can modulate biological activity. For instance, studies have indicated that the introduction of different alkyl or aryl groups at this position can lead to compounds with a range of activities, including anticancer and antimicrobial effects. nih.govnih.gov The ethyl group, in particular, provides a balance of lipophilicity and size that can be favorable for binding to specific biological targets. nih.gov

Role of the 6-Nitro Group in Modulating Molecular Interactions

The 6-nitro group is a powerful electron-withdrawing moiety that profoundly influences the electronic and interactive properties of the quinazolinone scaffold. nih.govmdpi.com Its presence can enhance the molecule's ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition and binding to biological macromolecules. mdpi.com

The nitration of 4(3H)-quinazolinones typically occurs at the 6-position, highlighting the regioselectivity of this substitution. nih.gov The strong electron-withdrawing nature of the nitro group can increase the acidity of nearby protons and alter the electron density distribution across the entire ring system. mdpi.com This modification has been shown to be advantageous in various therapeutic contexts. For example, some 6-nitro-substituted quinazolinone derivatives have demonstrated significant photo-activity and potent antimicrobial or anticancer properties. mdpi.comresearchgate.net In some cases, the nitro group itself can act as a hydrogen bond acceptor, further stabilizing the interaction with a biological target. mdpi.com

Design Principles for Quinazolinone-Based Molecular Hybrids

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug discovery. rsc.org The 3-ethyl-6-nitroquinazolin-4(3H)-one core has proven to be an excellent platform for creating such hybrids, leading to the development of novel compounds with enhanced or entirely new biological activities.

Rational Design of Chalcone-Quinazolinone Conjugates

The conjugation of quinazolinones with chalcones, a class of compounds known for their diverse biological activities, has yielded promising results. sioc-journal.cnresearchgate.net The design rationale behind these hybrids often involves linking the two scaffolds through a flexible or rigid linker to optimize their spatial orientation for target binding. mdpi.comsioc-journal.cn

For instance, a series of chalcone (B49325) derivatives containing a quinazolinone moiety were designed and synthesized, with some compounds exhibiting significant antiviral and antibacterial activities. sioc-journal.cn In one study, a compound named (E)-2-((2-(4-(3-(4-bromophenyl)acryloyl)phenoxy)ethyl)thio)-3-(4-chlorophenyl)-6-nitroquinazolin-4(3H)-one (Z25) demonstrated potent activity against Xanthomonas oryzae pv. oryzae (Xoo), a bacterial plant pathogen. sioc-journal.cn This highlights the potential of combining the structural features of both quinazolinones and chalcones to create effective antimicrobial agents.

Development of Quinazolinone-Schiff Base Derivatives

Schiff bases, compounds containing a carbon-nitrogen double bond, are another important class of pharmacophores that have been successfully integrated with the quinazolinone scaffold. nih.govnih.gov The imine group of the Schiff base can participate in hydrogen bonding and can be readily modified, allowing for the fine-tuning of the molecule's properties. core.ac.uk

The synthesis of quinazolinone-Schiff base derivatives often involves the condensation of a 3-amino-quinazolinone with a substituted aldehyde. nih.govnih.gov These hybrids have been investigated for a range of biological activities, including antimicrobial and anticancer effects. nih.govnih.govresearchgate.net Molecular docking studies have suggested that these compounds can act as inhibitors of enzymes like DNA gyrase, a key bacterial enzyme. nih.gov The flexibility in the design of the Schiff base component allows for the exploration of a wide chemical space to optimize interactions with the target protein.

Synthesis and Evaluation of Quinazolinone Derivatives Bearing Urea (B33335) Functionality

The incorporation of a urea or thiourea (B124793) moiety into the quinazolinone structure has been a successful strategy for developing potent enzyme inhibitors, particularly for kinases. dovepress.comtandfonline.comjapsonline.com The urea group is an excellent hydrogen bond donor and acceptor, enabling strong interactions with the amino acid residues in the active site of enzymes. tandfonline.com

Several studies have reported the synthesis and evaluation of quinazolinone-urea hybrids as anticancer agents. dovepress.comtandfonline.com For example, some derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. dovepress.com The design often involves linking the urea functionality to the quinazolinone core in a way that allows the molecule to adopt a conformation suitable for binding to the ATP-binding pocket of the kinase. tandfonline.com

Integration of Thiazole (B1198619) Moieties into Quinazolinone Scaffolds

Thiazole is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, and its derivatives are known to possess a wide range of pharmacological properties. rsc.orgnih.govresearchgate.net The integration of a thiazole ring into the quinazolinone scaffold can lead to compounds with enhanced biological activity, particularly as antimicrobial and anticancer agents. nih.govajol.infonih.govrsc.org

Advanced Mechanistic Applications and Targeted Molecular Interactions of Quinazolinone Derivatives

Elucidation of Molecular Binding Mechanisms with Biological Receptors (e.g., VEGFR-2 inhibition)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical kinase in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression. Inhibiting VEGFR-2 is a key therapeutic strategy for cancer treatment. The quinazolin-4(3H)-one core structure is recognized as an excellent hinge-binding moiety that effectively occupies the ATP binding domain of the VEGFR-2 enzyme. nih.gov

Derivatives of 6-nitroquinazolin-4-one have demonstrated significant potential as VEGFR-2 inhibitors. Specifically, the 3-ethyl-6-nitroquinazolin-4-one derivative has shown potent suppression of VEGFR-2. nih.gov In one study, this derivative recorded an IC₅₀ value of 4.6 μM, which was more potent than the reference drug pazopanib (B1684535) (IC₅₀ = 4.8 μM). nih.gov

Table 1: VEGFR-2 Inhibition by Quinazolinone Derivatives

| Compound | Target | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

|---|---|---|---|---|

| 3-ethyl-6-nitroquinazoline-4-one derivative | VEGFR-2 | 4.6 | Pazopanib | 4.8 |

| 3-phenylquinazolinone derivative XII | VEGFR-2 | 0.34 | Sorafenib (SOR) | 0.588 |

Data sourced from multiple studies to illustrate the potential of the quinazolinone scaffold. nih.govdovepress.com

Investigation of Efflux Pump Inhibition Mechanisms by Quinazoline (B50416) Derivatives

Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of bacterial cells, leading to multidrug resistance (MDR). nih.govmdpi.com Inhibiting these pumps can restore the efficacy of existing antibiotics. Several series of quinazoline derivatives have been investigated for their ability to inhibit efflux pump activity in Gram-negative bacteria. nih.gov

While specific studies focusing solely on 3-ethyl-6-nitroquinazolin-4(3H)-one as an efflux pump inhibitor (EPI) are not prominent in the reviewed literature, research on closely related 6-nitroquinazolin-4(3H)-one derivatives provides insight into the potential mechanism. For instance, compounds such as 3-[3-(dimethylamino)propyl]-6-nitroquinazolin-4(3H)-one (BG1189) and 6-nitro-3-[2-(pyrrolidin-1-yl)ethyl]quinazolin-4(3H)-one (BG1190) have been shown to enhance the activity of chloramphenicol (B1208) against several Gram-negative bacterial isolates that overexpress the AcrAB-TolC efflux pump. nih.govresearchgate.net

The proposed mechanism for these quinazoline-based EPIs involves the inhibition of the AcrB subunit, which is the active component of the AcrAB-TolC drug export complex in Escherichia coli. nih.gov It is believed that these inhibitors act competitively, preventing the binding and subsequent extrusion of antibiotic substrates. nih.gov Molecular modeling and docking studies suggest that these quinazoline derivatives can fit into the binding pockets of the efflux pump proteins, thereby blocking their function. nih.govresearchgate.net The general mechanisms of EPIs include obstructing the energy source for the pump, preventing substrate binding, or downregulating the expression of genes that code for the pump. mdpi.com

Characterization of Interactions with Microbial Targets (e.g., Antibacterial Activity Mechanisms)

Quinazolinone derivatives are known for their broad-spectrum antimicrobial properties. eco-vector.com The mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of cellular structures. Research has indicated that the parent compound, 6-nitro-3(H)-quinazolin-4-one , exhibits notable antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. researchgate.net

While direct mechanistic studies on this compound are limited, the antibacterial potential of the 6-nitroquinazolin-4(3H)-one scaffold is well-documented through the study of more complex derivatives. For example, the compound (E)-2-((2-(4-(3-(4-bromophenyl)acryloyl)phenoxy)ethyl)thio)-3-(4-chlorophenyl)-6-nitroquinazolin-4(3H)-one (Z25) showed excellent activity against Xanthomonas oryzae pv. Oryzae (Xoo), a plant pathogenic bacterium. sioc-journal.cn The EC₅₀ value for Z25 against Xoo was 19.5 μg/mL, significantly better than the commercial bactericides bismerthiazol (B1226852) (77.1 μg/mL) and thiodiazole copper (95.9 μg/mL). sioc-journal.cn

Electron microscopy studies on bacteria treated with compound Z25 revealed that it caused the bacterial cell membrane to shrivel and deform, indicating that its mechanism of action involves the disruption of cell membrane integrity. sioc-journal.cn Other quinazolinone derivatives have been investigated as inhibitors of bacterial DNA gyrase, an enzyme critical for DNA replication, further highlighting the diverse microbial targets for this class of compounds. mdpi.com

Table 2: Antibacterial Activity of a 6-Nitroquinazolinone Derivative

| Compound | Target Organism | EC₅₀ (µg/mL) |

|---|---|---|

| (E)-2-((2-(4-(3-(4-bromophenyl)acryloyl)phenoxy)ethyl)thio)-3-(4-chlorophenyl)-6-nitroquinazolin-4(3H)-one (Z25) | Xanthomonas oryzae pv. Oryzae (Xoo) | 19.5 |

| Bismerthiazol (Reference) | Xanthomonas oryzae pv. Oryzae (Xoo) | 77.1 |

| Thiodiazole Copper (Reference) | Xanthomonas oryzae pv. Oryzae (Xoo) | 95.9 |

Data from a study on chalcone (B49325) derivatives containing quinazolinone. sioc-journal.cn

Mechanistic Studies of Antiviral Interactions (e.g., TMV-CP binding)

The coat protein (CP) of viruses like the Tobacco Mosaic Virus (TMV) is an essential component for viral assembly and protection of the viral RNA, making it an attractive target for antiviral agents. nih.govmdpi.com While specific research on the interaction between this compound and TMV-CP has not been detailed, studies on other quinazolinone derivatives illustrate a viable mechanistic pathway.

For instance, the compound (E)-3-(4-chlorophenyl)-6-fluoro-2-((2-(4-(3-(4-methoxyphenyl)acryloyl)phenoxy)ethyl)-thio)quinazolin-4(3H)-one (Z12) has been shown to possess good inhibitory activity against TMV. sioc-journal.cn Mechanistic investigations revealed that Z12 directly binds to the TMV coat protein (TMV-CP). sioc-journal.cn Microscale thermophoresis experiments determined the dissociation constant (Kd) for the binding of Z12 to TMV-CP to be 0.033 µmol/L, indicating a stronger binding affinity than the reference antiviral agent ningnanmycin (B12329754) (Kd = 0.106 µmol/L). sioc-journal.cn Transmission electron microscopy showed that treatment with Z12 led to the disruption and breakage of TMV particles. sioc-journal.cn This suggests that the antiviral mechanism involves interfering with the structural integrity of the virus by targeting its coat protein, a mechanism potentially shared by other quinazolinone derivatives.

Table 3: Binding Affinity of a Quinazolinone Derivative to TMV-CP

| Compound | Target | Binding Affinity (Kd) in µmol/L |

|---|---|---|

| (E)-3-(4-chlorophenyl)-6-fluoro-2-((2-(4-(3-(4-methoxyphenyl)acryloyl)phenoxy)ethyl)-thio)quinazolin-4(3H)-one (Z12) | TMV-CP | 0.033 ± 0.014 |

| Ningnanmycin (Reference) | TMV-CP | 0.106 ± 0.024 |

Data sourced from a study on chalcone derivatives containing quinazolinone. sioc-journal.cn

Future Research Directions and Emerging Trends in 3 Ethyl 6 Nitroquinazolin 4 3h One Research

Exploration of Novel Synthetic Pathways and Catalytic Approaches

The synthesis of the quinazolinone scaffold is a well-established area of research, yet the pursuit of more efficient, sustainable, and versatile methods continues to drive innovation. Future efforts concerning 3-ethyl-6-nitroquinazolin-4(3H)-one and its analogs will likely move beyond traditional synthetic routes, which often involve multiple steps and harsh conditions. tandfonline.com

Emerging research focuses on several key areas:

Green Chemistry Approaches: The use of deep eutectic solvents (DES), such as choline (B1196258) chloride:urea (B33335), is gaining traction as an environmentally benign alternative to volatile organic solvents. tandfonline.com These methods, combined with microwave irradiation, can accelerate reaction times and improve yields for the synthesis of 3-substituted quinazolinones. nih.gov

Advanced Catalytic Systems: Heterogeneous catalysts, like cobalt zeolite imidazolate frameworks, and novel catalytic systems such as ceric ammonium (B1175870) nitrate/tert-butylhydroperoxide (CAN/TBHP) are being employed to construct quinazoline (B50416) scaffolds under mild conditions with excellent yields. nih.gov Molecular iodine has also proven to be an effective and mild catalyst for C-H bond amination in quinazoline synthesis. nih.govresearchgate.net

Multi-Component Reactions (MCRs): One-pot, three-component methodologies are being developed to create highly substituted quinazoline derivatives efficiently. nih.govresearchgate.net These reactions, often catalyzed by reagents like iodine/ammonium acetate, offer atom economy and reduce the number of purification steps required. researchgate.net

Photoredox Catalysis: Visible-light-induced organophotocatalysis represents a sustainable, metal-free approach for complex molecular constructions. acs.org This strategy has been used for the synthesis of fused N-heterocycles like quinolino[2,1-b]quinazolin-12-ones and could be adapted for novel functionalization of the this compound core. acs.org

Table 1: Comparison of Traditional vs. Emerging Synthetic Approaches for Quinazolinones

| Feature | Traditional Methods | Emerging Approaches | Source(s) |

|---|---|---|---|

| Solvents | Volatile organic solvents (e.g., DMF, ethanol) | Deep Eutectic Solvents (DES), water | tandfonline.com |

| Catalysts | Often require stoichiometric reagents or harsh catalysts | Heterogeneous catalysts (e.g., zeolites), organocatalysts, photoredox catalysts | nih.govacs.org |

| Reaction Type | Stepwise synthesis (e.g., Niementowski reaction) | Multi-component reactions (MCRs), one-pot synthesis | tandfonline.comresearchgate.net |

| Energy Source | Conventional heating | Microwave irradiation, visible light | tandfonline.comnih.govacs.org |

| Sustainability | Lower atom economy, more waste | Higher atom economy, reduced waste, milder conditions | tandfonline.comresearchgate.net |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. nih.gov These computational tools can analyze vast datasets to predict molecular properties, identify novel drug targets, and design new structures with enhanced efficacy. nih.govfrontiersin.org For this compound, AI and ML offer powerful avenues for future development.

Key applications include:

High-Throughput Virtual Screening (HTVS): AI/ML algorithms can screen massive virtual libraries of compounds to identify novel quinazolinone derivatives with a higher probability of potent biological activity, improving the success rate of hit identification. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By integrating ML models with QSAR studies, researchers can build predictive models that correlate the structural features of quinazolinone analogs with their biological activity (e.g., VEGFR-2 inhibition). This allows for the in silico design of more potent compounds before committing to synthetic work. mdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. Starting with the this compound scaffold, these models could generate novel structures optimized for target binding, selectivity, and improved pharmacokinetic profiles.

Synthetic Route Prediction: ML tools are being developed to predict optimal synthetic pathways, suggesting reaction conditions and potential yields. mit.edu This can significantly streamline the process development for novel analogs. mit.edu

The combination of Quantitative Systems Pharmacology (QSP) models with AI/ML can further enhance drug development by creating a symbiotic approach that leverages both mechanistic understanding and data-driven insights to predict clinical outcomes and optimize trial designs. frontiersin.org

Development of Advanced Spectroscopic and Biophysical Characterization Methods

As novel analogs of this compound are synthesized, their unambiguous structural confirmation is paramount. While standard techniques like IR, 1D NMR, and mass spectrometry are routine, future research will increasingly rely on more sophisticated methods to provide definitive characterization. mdpi.comtandfonline.com

Advanced techniques essential for future studies include:

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical for establishing the precise connectivity of atoms within complex, newly synthesized quinazolinone hybrids. mdpi.comnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the unequivocal determination of a compound's elemental composition and confirming its molecular formula. mdpi.comnih.gov

Single-Crystal X-ray Diffraction: This technique offers the ultimate confirmation of a molecule's three-dimensional structure, providing precise data on bond lengths, bond angles, and stereochemistry. It is invaluable for validating the structures of novel, complex derivatives. nih.govresearchgate.net

Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability of quinazolinone derivatives and their metal complexes, which is important for understanding their material properties. orientjchem.org

These advanced methods, often used in combination, provide the rigorous structural evidence required to support further biological and mechanistic investigations. mdpi.comnih.gov

Deeper Mechanistic Insights into Chemical Reactivity and Molecular Interactions

Understanding the fundamental chemical reactivity and molecular interactions of this compound is crucial for optimizing its biological function. Future research will focus on elucidating the precise mechanisms governing its synthesis and its mode of action at the molecular level.

Emerging areas of investigation include:

Computational Chemistry (DFT): Density Functional Theory (DFT) calculations are increasingly used to investigate reaction mechanisms, predict the regioselectivity of reactions, and understand the electronic properties of molecules. mdpi.comtandfonline.com Such studies can help rationalize why certain synthetic routes are favored and guide the design of new reactions. mdpi.com

Mechanistic Studies of Novel Reactions: Detailed experimental studies are needed to understand the pathways of newly developed synthetic methods, such as mechanochemical synthesis where reactivity is controlled by mechanical force rather than solvents. beilstein-journals.org For instance, studies have explored the plausible mechanism for quinazolin-4(3H)-one synthesis using IBX (2-iodoxybenzoic acid), revealing key intermediates. beilstein-journals.org

Probing Molecular Interactions: Investigating how this compound interacts with its biological target (VEGFR-2) is a key objective. Biophysical techniques, coupled with molecular docking and simulation, can reveal the specific binding modes, key amino acid residues involved, and the thermodynamic drivers of the interaction. tandfonline.com This knowledge is essential for the rational design of next-generation inhibitors with improved affinity and selectivity.

Rational Design of Next-Generation Quinazolinone-Based Chemical Probes and Tools

Building on their diverse biological activities, quinazolinone scaffolds are being increasingly repurposed as chemical probes to study biological systems. nih.govrsc.org These tools are designed to interact with specific targets and report on their presence or activity, often through a fluorescent signal.

Future research in this area could involve modifying the this compound structure to create:

Fluorescent Probes: By conjugating the quinazolinone pharmacophore with a fluorophore (such as coumarin (B35378) or fluorescein), it is possible to create probes that can visualize biological targets like α1-adrenergic receptors in cells. nih.gov A similar strategy could be applied to develop a probe for imaging VEGFR-2.

Turn-On Biosensors: Some quinazolinone derivatives are designed to be non-fluorescent until they react with a specific analyte, causing them to "turn on" and emit a strong fluorescent signal. mdpi.com For example, a nitro-substituted quinazolinone was developed as a turn-on probe for carbon monoxide (CO), where the reduction of the nitro group to an amine by CO triggered fluorescence. mdpi.com Given that this compound already contains a nitro group, this presents a clear strategy for developing it into a sensor.

Photoactive Agents: Appropriately substituted quinazolinones, particularly nitro-substituted derivatives, have shown potential as photosensitizers for photodynamic therapy. nih.gov 6-Nitro-quinazolin-4(3H)-one, when irradiated with UVA light, was found to be photodestructive to melanoma cell lines, an activity linked to the generation of reactive oxygen species. nih.gov This suggests a potential therapeutic application for this compound beyond kinase inhibition.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 3-ethyl-6-nitroquinazolin-4(3H)-one, and what factors influence reaction yields?

- Methodology : The synthesis typically involves nitration of a precursor quinazolinone derivative. For example, nitration using concentrated H₂SO₄ and fuming HNO₃ at elevated temperatures (e.g., 373 K) is a common approach. Reaction yields are influenced by acid concentration, reaction time, and temperature control. Post-reaction purification via recrystallization (e.g., using acetic acid) ensures product purity .

- Key Factors :

- Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance reaction kinetics.

- Temperature : Excessive heat may lead to byproducts like over-nitrated compounds.

- Purification : Recrystallization conditions must balance solubility and crystal growth.

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Techniques :

- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, e.g., distinguishing nitro and ethyl groups .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1679 cm⁻¹) .

- X-Ray Diffraction (XRD) : Resolves crystal packing and hydrogen bonding using programs like SHELXL .

- Data Interpretation : Compare experimental results with computational models (e.g., density functional theory) to validate structural assignments.

Q. How does solvent polarity affect the regioselectivity of nitro group introduction in quinazolinone derivatives?

- Mechanistic Insight : Polar solvents stabilize charged intermediates during electrophilic nitration. For example, DMSO enhances nitro group orientation at the C6 position due to its high dielectric constant .

- Experimental Validation : Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent mixtures (e.g., ethanol/DMF) to minimize byproducts .

Advanced Research Questions

Q. What challenges arise in refining the crystal structure of nitro-substituted quinazolinones, and how can they be addressed?

- Challenges :

- Disordered Atoms : Nitro groups may exhibit rotational disorder, complicating electron density maps.

- Hydrogen Atom Positioning : Use riding models (N–H = 0.86 Å, C–H = 0.93 Å) with isotropic displacement parameters (Uiso = 1.2×Ueq) .

- Solutions :

- Software Tools : SHELXL’s restraints (e.g., DFIX, SIMU) mitigate disorder .

- High-Resolution Data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion .

Q. How can contradictory bioactivity data between in vitro and in vivo studies for this compound be systematically analyzed?

- Approach :

Pharmacokinetic Profiling : Assess metabolic stability (e.g., cytochrome P450 assays) to explain reduced in vivo efficacy .

Dose-Response Studies : Compare IC₅₀ values across cell lines and animal models.

Solubility Adjustments : Use co-solvents (e.g., PEG 400) to enhance bioavailability .

- Case Study : Anticonvulsant activity discrepancies resolved by optimizing logP values for blood-brain barrier penetration .

Q. What strategies enhance pharmacological activity through functionalization of the quinazolinone core?

- Functionalization Routes :

- Thioacetylation : Introduce sulfur-containing groups at C2 via reactions with thioacetic acid .

- Heterocyclic Fusion : Synthesize pyridazinyl or benzimidazole derivatives to improve target binding .

Q. What in silico methodologies predict the reactivity of this compound in nucleophilic substitution reactions?

- Computational Workflow :

Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites.

Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina .

- Validation : Cross-reference predicted reactivity with experimental kinetic data (e.g., Hammett plots) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.